molecular formula C13H24 B14602222 (8E)-2,6-dimethyl-2,8-undecadiene

(8E)-2,6-dimethyl-2,8-undecadiene

Cat. No.: B14602222
M. Wt: 180.33 g/mol
InChI Key: XIPNLMQVTICUGP-VOTSOKGWSA-N
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Description

2,6-Dimethyl-2,8-undecadiene is an organic compound with the molecular formula C13H24. It is a diene, meaning it contains two double bonds within its carbon chain. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dimethyl-2,8-undecadiene can be achieved through several methods. One common approach involves the use of Grignard reagents. For example, the reaction of 2,6-dimethyl-1,5-heptadiene with an appropriate alkyl halide under Grignard conditions can yield 2,6-Dimethyl-2,8-undecadiene. The reaction typically requires a solvent such as diethyl ether and is conducted under an inert atmosphere to prevent oxidation .

Industrial Production Methods

Industrial production of 2,6-Dimethyl-2,8-undecadiene may involve catalytic processes. Catalysts such as palladium or nickel can be used to facilitate the coupling of smaller alkene units to form the desired diene. These processes are often carried out at elevated temperatures and pressures to increase yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-2,8-undecadiene undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2,6-Dimethyl-2,8-undecadiene has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, although specific applications are still under research.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-2,8-undecadiene depends on the specific reaction it undergoes. For example, in electrophilic addition reactions, the compound’s double bonds act as nucleophiles, attacking electrophilic species to form addition products. The molecular targets and pathways involved vary based on the reaction conditions and reagents used .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,6-Dimethyl-2,8-undecadiene is unique due to its specific substitution pattern and chain length, which influence its reactivity and applications.

Properties

Molecular Formula

C13H24

Molecular Weight

180.33 g/mol

IUPAC Name

(8E)-2,6-dimethylundeca-2,8-diene

InChI

InChI=1S/C13H24/c1-5-6-7-10-13(4)11-8-9-12(2)3/h6-7,9,13H,5,8,10-11H2,1-4H3/b7-6+

InChI Key

XIPNLMQVTICUGP-VOTSOKGWSA-N

Isomeric SMILES

CC/C=C/CC(C)CCC=C(C)C

Canonical SMILES

CCC=CCC(C)CCC=C(C)C

Origin of Product

United States

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